molecular formula C7HCl3F4O B1403920 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene CAS No. 1417569-86-8

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

Cat. No. B1403920
CAS RN: 1417569-86-8
M. Wt: 283.4 g/mol
InChI Key: GCALRQAUMBTULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene (DCMDFB) is an organofluorine compound with a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, and its unique chemical properties make it an ideal candidate for a variety of laboratory experiments. DCMDFB has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is not fully understood, but it is believed to involve the formation of a complex between the compound and the enzyme active site. This complex is thought to inhibit the enzyme's activity, resulting in a decrease in the rate of the reaction.
Biochemical and Physiological Effects
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit enzymes involved in the metabolism of certain drugs, as well as to reduce the activity of certain hormones. In addition, it has been shown to have anti-inflammatory and anti-cancer effects in animal studies.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene has several advantages for laboratory experiments. It is relatively inexpensive, and its unique chemical properties make it an ideal candidate for a variety of laboratory experiments. However, it is important to note that 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is toxic and can be hazardous if not handled properly.

Future Directions

There are several potential future directions for research on 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene. These include further studies into its mechanism of action, as well as its potential applications in the field of drug discovery and development. In addition, further studies into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications. Finally, further research could be conducted into the development of more effective synthesis methods for 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene, as well as the development of safer and more efficient methods of handling and storing the compound.

Scientific Research Applications

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is used as a reagent in organic synthesis, and has been used in a variety of scientific research applications. It has been used to synthesize a wide range of compounds, including novel organofluorine compounds, pharmaceuticals, and agrochemicals. In addition, 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene has been used in studies of enzyme inhibition and enzyme-catalyzed reactions.

properties

IUPAC Name

2,4-dichloro-3-[chloro(difluoro)methoxy]-1,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F4O/c8-4-2(11)1-3(12)5(9)6(4)15-7(10,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCALRQAUMBTULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 2
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 3
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 6
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.